Product packaging for 6-tert-Butyl-m-cresol(Cat. No.:CAS No. 88-60-8)

6-tert-Butyl-m-cresol

Cat. No.: B1293579
CAS No.: 88-60-8
M. Wt: 164.24 g/mol
InChI Key: XOUQAVYLRNOXDO-UHFFFAOYSA-N
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Description

Contextualization of Alkylated Phenols within Antioxidant Chemistry

Alkylated phenols are a class of organic compounds recognized for their antioxidant properties. mdpi.com These compounds, which include 6-tert-butyl-m-cresol, function as radical scavengers, effectively inhibiting oxidation processes that can degrade a wide range of materials. guidechem.compartinchem.com The antioxidant capability of a phenolic compound is largely dictated by its structure, particularly the arrangement of substituent groups on the benzene (B151609) ring. sci-hub.se The presence of bulky alkyl groups, such as a tert-butyl group, ortho to the hydroxyl group creates steric hindrance. rasayanjournal.co.in This steric hindrance enhances the stability of the resulting phenoxyl radical formed during the antioxidant process, preventing it from initiating further unwanted reactions. phantomplastics.com This structural feature is a hallmark of hindered phenolic antioxidants and is crucial to their effectiveness in preserving materials like plastics, rubber, and lubricants from oxidative degradation. vinatiorganics.comgoogle.com

Historical Development and Evolution of Research on Cresol (B1669610) Derivatives

Cresols, which are methylphenols, have a long history in industrial chemistry, initially being extracted from coal tar. wikipedia.org The development of synthetic methods to produce specific cresol isomers and their derivatives was driven by the increasing demand for these compounds in various applications, including as precursors for plastics, pesticides, and dyes. wikipedia.orginchem.org Research into the alkylation of phenols and cresols gained momentum as the antioxidant properties of the resulting sterically hindered phenols were discovered. google.com Early work focused on understanding how the type and position of alkyl substituents influenced antioxidant efficacy and discoloration in materials like rubber. google.com This led to the development of various synthetic routes to produce specific alkylated cresol derivatives, such as this compound, to meet the growing industrial need for effective and non-staining antioxidants. google.comgrafiati.com

Significance of this compound as a Key Intermediate in Advanced Chemical Synthesis

Beyond its direct use, this compound serves as a vital intermediate in the synthesis of more complex and specialized chemicals. chemjunchi.com It is a precursor for producing a range of other antioxidants, including Antioxidant 300 (4,4'-Thiobis(this compound)) and Antioxidant BBM (4,4'-Butylidenebis(this compound)). chemjunchi.comgolden-trade.comnih.gov The synthesis of these larger, multi-functional antioxidants often involves the condensation of this compound with other reagents. google.com For instance, Antioxidant 300 is synthesized by reacting this compound with sulfur dichloride. google.com The resulting bridged phenolic compounds exhibit high thermal stability and are used in demanding applications. alfa-chemistry.com The compound is also used in the production of musk ambrette, a fixative used in perfumes. nih.govchemicalbook.com

Research Gaps and Future Perspectives in the Field of Hindered Phenols

While hindered phenols are well-established as effective antioxidants, research continues to explore new applications and improve their properties. vinatiorganics.com One area of future research lies in the development of novel hindered phenols with enhanced durability and resistance to degradation for use in advanced materials. vinatiorganics.com There is also growing interest in the potential medicinal applications of certain hindered phenols due to their ability to protect cells from oxidative stress. vinatiorganics.com Further research is needed to understand the long-term environmental fate and potential toxicological effects of both existing and novel hindered phenolic compounds and their transformation products. acs.org The development of new synthetic phenolic antioxidants with low toxicity and reduced potential for environmental migration is another key area for future investigation. acs.org

Structure and Scope of the Academic Compendium

This compendium provides a focused overview of the chemical compound this compound. The subsequent sections will delve into its detailed chemical and physical properties, methods of synthesis, and its primary applications as an antioxidant and chemical intermediate. The information is presented to be a scientifically accurate and authoritative resource for researchers and professionals in the field of chemistry.

Chemical and Physical Properties of this compound

The compound this compound, with the IUPAC name 2-tert-butyl-5-methylphenol, is a colorless to pale yellow liquid or crystalline solid. guidechem.comnih.govthegoodscentscompany.com Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O nih.govchemicalbook.com
Molecular Weight 164.24 g/mol nih.govchemicalbook.com
CAS Number 88-60-8 nih.govchemicalbook.com
Melting Point 21.3 - 47 °C chemjunchi.comnih.govoecd.org
Boiling Point 224 - 244 °C nih.govthegoodscentscompany.comoecd.org
Density ~0.922 - 0.969 g/cm³ chemjunchi.comnih.govthegoodscentscompany.com
Flash Point 105 - 114 °C chemjunchi.comnih.govthegoodscentscompany.com
Water Solubility Insoluble to slightly soluble (0.42 g/L at 25°C) guidechem.comnih.govoecd.org
Solubility in Organic Solvents Soluble in alcohol, ether, acetone guidechem.comnih.gov
Vapor Pressure 0.02 - 3.3 Pa (at 25°C) nih.govoecd.org
logP (Octanol-Water Partition Coefficient) 3.6 - 4.11 nih.govoecd.org
Refractive Index ~1.5170 - 1.5250 (at 20°C) chemjunchi.comnih.govthegoodscentscompany.com

Synthesis of this compound

The primary method for synthesizing this compound involves the alkylation of m-cresol (B1676322) with tert-butanol (B103910). chemicalbook.com This reaction is typically carried out in the presence of a catalyst. chemicalbook.com Another documented method involves the acid-catalyzed removal of one tertiary butyl group from 5-methyl-2,4-di-tert-butylphenol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1293579 6-tert-Butyl-m-cresol CAS No. 88-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-methylphenol
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InChI

InChI=1S/C11H16O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h5-7,12H,1-4H3
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InChI Key

XOUQAVYLRNOXDO-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)O
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID2026529
Record name 2-Tert-Butyl-5-methylphenol
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Molecular Weight

164.24 g/mol
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Physical Description

Liquid, Colorless to pale yellow liquid; Color may darken on exposure to light, air, or heat; [CHEMINFO]
Record name Phenol, 2-(1,1-dimethylethyl)-5-methyl-
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Boiling Point

224 °C AT 760 MM HG
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Flash Point

114 °C
Record name 2-(1,1-Dimethylethyl)-5-methylphenol
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE, ORGANIC SOLVENTS
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Density

0.922 AT 80 °C/4 °C
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Vapor Pressure

0.02 [mmHg]
Record name 2-(1,1-Dimethylethyl)-5-methylphenol
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CAS No.

88-60-8
Record name 3-Methyl-6-tert-butylphenol
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Record name 6-tert-Butyl-m-cresol
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Record name Phenol, 2-(1,1-dimethylethyl)-5-methyl-
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Record name 2-Tert-Butyl-5-methylphenol
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Record name 6-tert-butyl-m-cresol
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Record name 2-TERT-BUTYL-5-METHYLPHENOL
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Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Melting Point

46 °C
Record name 2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL
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Synthetic Methodologies and Advanced Reaction Pathways for 6 Tert Butyl M Cresol Production

Direct Alkylation Strategies for Selective 6-tert-Butyl-m-cresol Formation

The primary route to this compound involves the direct alkylation of m-cresol (B1676322). This electrophilic substitution reaction is typically catalyzed by acids, which facilitate the formation of a tert-butyl carbocation from an alkylating agent, such as isobutylene (B52900) or tert-butanol (B103910). The strategic selection of catalysts and reaction conditions is paramount to achieving high selectivity for the desired isomer.

Homogeneous Catalysis in Alkylation Reactions

Homogeneous catalysts, while effective, often present challenges related to separation and corrosion. preprints.org Nevertheless, they are widely studied for their high activity in promoting the alkylation of cresols.

Aromatic sulfonic acids, such as p-toluenesulfonic acid, have been employed as catalysts in the alkylation of cresols. preprints.orgresearchgate.net In a patented process for the preparation of 2,6-di-tert-butyl-p-cresol, aromatic sulfonic acids like phenylsulfonic acid are used as alkylation catalysts under low-pressure conditions with isobutylene as the alkylating agent. google.com The reaction is conducted in a pressure-resistant reactor at temperatures ranging from 20-120 °C. google.com

Sulfuric acid is a potent and cost-effective catalyst for phenol (B47542) alkylation and has seen extensive industrial application. researchgate.net It has been utilized in the alkylation of m-cresol with propylene (B89431) to produce thymol. researchgate.net In the synthesis of 2,6-di-tert-butyl-p-cresol, sulfuric acid (92-98% concentration) is used under pressurized conditions with isobutylene. google.com The reaction is carried out in a low-pressure, airtight environment with a reaction pressure of 0.05-0.5Mpa and a temperature of 20-120 °C. google.com However, the use of strong acids like sulfuric acid can lead to polymerization of the olefin and corrosion of equipment. google.com

Heterogeneous Catalysis for Vapor Phase Alkylation

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous systems offer advantages such as ease of separation, reusability, and reduced environmental impact.

A promising heterogeneous catalyst for the vapor phase alkylation of m-cresol with tert-butyl alcohol is perlite-supported sulfated zirconia (SZP). mdpi.comresearchgate.net Perlite (B1173460), a naturally occurring siliceous rock, serves as an economical and stable support material. mdpi.com The catalyst is prepared by loading different weight percentages of sulfated zirconia onto thermally activated perlite using a two-step sol-gel method. mdpi.comresearchgate.net

Characterization studies using techniques such as XRD, FT-IR, TEM, N2 adsorption-desorption, and SEM-EDX have confirmed the crystalline nature, nano-size (9-25 nm), and the presence of sulfated zirconia on the perlite surface. mdpi.comresearchgate.net Pyridine FT-IR analysis has verified the existence of both Brønsted and Lewis acidic sites, which are crucial for the catalytic activity. mdpi.comresearchgate.net The SZP-15 catalyst, with 15 wt% sulfated zirconia, was found to have the highest specific surface area of 80 m²/g. researchgate.net

The efficiency of the vapor phase alkylation of m-cresol over SZP catalysts is highly dependent on the reaction conditions. Key parameters that have been optimized include reaction temperature and the molar ratio of reactants.

For the alkylation of m-cresol with tert-butyl alcohol using the SZP-15 catalyst, the reaction temperature was varied. mdpi.com At a temperature of 245 °C, a remarkable 100% selectivity towards the formation of this compound (6-TBMC) was achieved, with a high m-cresol conversion of 98%. mdpi.com This high selectivity is attributed to the steric hindrance at the second and fourth positions of m-cresol, making the sixth position more favorable for electrophilic attack by the tert-butyl cation. mdpi.com

The molar ratio of m-cresol to tert-butyl alcohol also plays a significant role. Studies have shown that varying the molar ratio can influence both the conversion of cresol (B1669610) and the selectivity of the products. mdpi.comresearchgate.net For instance, increasing the concentration of tert-butyl alcohol can lead to an increase in the formation of di-tert-butylated products. researchgate.net The optimized molar ratio for the alkylation of p-cresol (B1678582) with tert-butyl alcohol over the SZP-15 catalyst was found to be 1:1. mdpi.com The catalyst also demonstrated good reusability for up to five reaction cycles. mdpi.comresearchgate.net

Interactive Data Table: Effect of Temperature on m-Cresol Alkylation over SZP-15 Catalyst mdpi.com

Temperature (°C)m-Cresol Conversion (%)This compound Selectivity (%)
19575100
21582100
23590100
245 98 100
2659595
2859290

Interactive Data Table: Properties of Perlite-Supported Sulfated Zirconia Catalysts researchgate.net

CatalystSulfated Zirconia Loading (wt%)Specific Surface Area (m²/g)
Perlite05
SZP-5555
SZP-101072
SZP-15 15 80
SZP-202075

Exploration of Novel Catalytic Media

The quest for more environmentally benign and efficient synthesis of this compound has led to the investigation of innovative catalytic media, moving away from traditional homogeneous catalysts like sulfuric acid and aluminum chloride which are often associated with corrosion and environmental issues. mdpi.com

Utilization of Deep Eutectic Solvents in Green Synthesis Approaches

Deep eutectic solvents (DESs) have emerged as promising green alternatives for catalyzing the alkylation of cresols. mdpi.compreprints.org For instance, a DES prepared from caprolactam as the hydrogen-bond acceptor and p-toluenesulfonic acid as the hydrogen-bond donor has been effectively used to catalyze the alkylation of p-cresol with tert-butyl alcohol. mdpi.comresearchgate.net This method offers a milder reaction pathway. mdpi.comresearchgate.net Response surface methodology has been employed to optimize the reaction conditions, achieving significant conversion rates. mdpi.compreprints.org The recyclability of the DES catalyst has also been demonstrated, highlighting its potential for sustainable industrial application. mdpi.com

Ionic Liquid-Catalyzed Alkylation Methodologies

Ionic liquids (ILs) have been extensively studied as catalysts for the tert-butylation of m-cresol. researchgate.net SO3H-functionalized ionic liquids, in particular, have shown several advantages over conventional solid acid catalysts. researchgate.net These reactions can be conducted at lower temperatures, and the ILs can be recycled without a significant loss of catalytic activity or selectivity. researchgate.net

In a typical process, the alkylation of m-cresol with tert-butanol is carried out in a glass reactor at a controlled temperature, for example, 343 K. researchgate.net The reaction mixture typically includes m-cresol, tert-butanol, the ionic liquid catalyst, and a solvent like cyclohexane. researchgate.net The primary products of this reaction are mono C-alkylated and di-alkylated cresols, along with tert-butyl-m-cresol ether (TBMCE) as an intermediate. researchgate.net Over time, the selectivity for 2-tert-butyl-m-cresol (an isomer of this compound) increases, while the concentration of TBMCE decreases. researchgate.net The high selectivity towards the 2-isomer is attributed to the nature of the active sites on the m-cresol molecule. researchgate.net

Catalyst SystemReactantsTemperature (K)Key FindingsReference
SO3H-functionalized Ionic Liquidsm-cresol, tert-butanol343Recyclable catalyst, lower reaction temperature compared to solid acids, high selectivity for 2-TBC. researchgate.net

Dealkylation Processes for the Generation of this compound

An alternative route to obtaining this compound is through the dealkylation of a di-tert-butylated precursor, specifically 4,6-di-tert-butyl-m-cresol (B1664154). google.com This method involves the selective removal of one of the tert-butyl groups.

Selective Removal of tert-Butyl Groups from Di-tert-Butyl-m-cresol Precursors

The partial dealkylation of 4,6-di-tert-butyl-m-cresol can yield a mixture of products including 4-tert-butyl-m-cresol, this compound, and m-cresol. google.com The reaction is typically catalyzed by an aluminum aryloxide catalyst, which can be formed in situ by reacting aluminum metal or an aluminum alkoxide with a phenol. google.com For the dealkylation of 4,6-di-t-butyl-m-cresol, aluminum m-toloxide is a preferred catalyst. google.com The reaction temperature plays a crucial role in determining the product distribution. google.com

Comparative Analysis of Catalytic Systems in Dealkylation Specificity

Different catalytic systems exhibit varying specificities in the dealkylation of 4,6-di-tert-butyl-m-cresol. While strong acid catalysts like sulfuric acid tend to exclusively produce this compound and m-cresol, aluminum aryloxide catalysts allow for the formation of 4-tert-butyl-m-cresol as well, particularly at higher temperatures (above 200°C). google.com

Recent studies have also explored the use of solid acid catalysts like γ-Al2O3 and active clay for the removal of tert-butyl groups from 4,6-di-tert-butyl-m-cresol (4,6-DBMC). researchgate.net These catalysts have demonstrated excellent performance and stability over multiple cycles. researchgate.net For instance, with an active clay catalyst, the yield of m-cresol was maintained at approximately 90% even after six cycles. researchgate.net

CatalystPrecursorTemperature (°C)ProductsKey FindingsReference
Aluminum m-toloxide4,6-di-t-butyl-m-cresol232-2414-t-butyl-m-cresol, 6-t-butyl-m-cresol, m-cresolProduct ratio depends on temperature; higher temps favor 4-isomer. google.com
Sulfuric Acid4,6-di-t-butyl-m-cresolNot specified6-t-butyl-m-cresol, m-cresolExclusive formation of the ortho-isomer. google.com
Active Clay4,6-di-tert-butyl-m-cresol523 K (250 °C)m-cresolHigh and stable yield over multiple cycles. researchgate.net
γ-Al2O34,6-di-tert-butyl-m-cresol523 K (250 °C)m-cresolGood catalytic performance. researchgate.net

Process Intensification and Optimization in this compound Synthesis

One approach involves the vapor-phase alkylation of m-cresol with tert-butyl alcohol over a perlite-supported sulfated zirconia catalyst. mdpi.com At a temperature of 245°C, this method achieved a 98% conversion of m-cresol with 100% selectivity towards the formation of this compound. mdpi.com The high selectivity is attributed to the steric hindrance at the second and fourth positions of m-cresol, favoring electrophilic attack at the sixth position. mdpi.com

The use of ultrasonic cavitation during the catalytic reaction of m-cresol and isobutylene with a modified mesoporous silica-supported trimetallic catalyst has also been explored to enhance the preparation of 2,6-di-tert-butyl-p-cresol, a related butylated cresol. google.com This indicates a potential avenue for process intensification in cresol alkylation reactions more broadly.

Furthermore, optimizing reaction parameters such as temperature, reactant molar ratio, and catalyst loading is crucial. For instance, in the alkylation of p-cresol, it was found that lower alcohol-to-cresol mole ratios and specific catalyst loadings at elevated temperatures could maximize conversion. researchgate.net The reusability of the catalyst is another key aspect of process optimization, with some supported ionic liquid catalysts demonstrating consistent activity over multiple cycles. researchgate.net

Advanced Research on Functionally Modified Derivatives of 6 Tert Butyl M Cresol

Thiobis(6-tert-butyl-m-cresol) Compounds

Thiobisphenolic compounds derived from this compound are noted for their high efficiency as antioxidants. The introduction of a sulfur bridge between two phenolic rings creates molecules with unique properties, making them valuable stabilizers in plastics, rubbers, and other polymeric materials.

Synthesis of 4,4'-Thiobis(this compound) (B1682629) (Antioxidant 300)

4,4'-Thiobis(this compound), commercially known as Antioxidant 300, is a non-polluting and highly efficient phenolic antioxidant. It is characterized by low volatility, excellent thermal stability, and good weather resistance. google.com

The conventional synthesis of Antioxidant 300 involves the condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride (SCl₂). google.com This method, while effective, presents significant environmental and safety challenges. The process requires the use of highly irritating and corrosive reagents like chlorine gas for the preparation of sulfur dichloride. google.com A major drawback of this route is the generation of a large amount of hydrogen chloride (HCl) gas as a byproduct, which can cause equipment corrosion. google.com The crude product yield from this traditional method is typically around 85%. google.com

Table 1: Traditional Synthesis of Antioxidant 300
ReactantsReagentKey IssuesCrude Yield
2-tert-butyl-5-methylphenolSulfur dichloride (SCl₂)Use of hazardous materials (Cl₂, SCl₂), generation of corrosive HCl gas~85%

In response to the drawbacks of the traditional method, research has focused on developing greener synthetic pathways. A notable environmentally benign route avoids the use of chlorine and sulfur dichloride altogether. google.com This multi-step synthesis proceeds under milder conditions and significantly improves the safety and environmental profile of the production process. google.com

The synthesis involves three main steps:

Iodination: 2-tert-butyl-5-methylphenol is reacted with a silver salt (such as silver nitrate (B79036) or silver trifluoroacetate) and iodine in a non-organic solvent like dichloromethane (B109758) or chloroform. This reaction is conducted at room temperature under light-proof conditions. google.com

Filtration and Washing: The resulting silver iodide precipitate is filtered off and can be recovered for reuse. The organic filtrate is washed with water to remove acid byproducts. google.com

Thiolation and Condensation: Copper powder, thiourea, and an alkali are added to the organic phase, which is then reacted to form the final product, 4,4'-Thiobis(this compound). google.com

This method not only eliminates the use of hazardous gases but also allows for the recovery and reuse of byproducts like silver iodide, making it a more sustainable and industrially viable option. google.com The process boasts a high yield of 90-91% with a product purity of over 98%. google.com

Table 2: Environmentally Benign Synthesis of Antioxidant 300
StepReactants/ReagentsSolventTemperatureReaction TimeYieldPurity
1. Iodination2-tert-butyl-5-methylphenol, Silver salt, IodineDichloromethane/ChloroformRoom Temperature10 min - 5 h90-91%>98%
2. Filtration----
3. ThiolationIodinated intermediate, Copper, Thiourea, Alkali---

Synthesis of 2,2'-Thiobis(6-tert-butyl-p-cresol) (Antioxidant LK-1081)

2,2'-Thiobis(6-tert-butyl-p-cresol), also known as Antioxidant LK-1081, is another important thiobisphenolic antioxidant. It is effective in protecting rubber and synthetic polymers against aging caused by heat and oxygen. This compound is particularly useful in the manufacturing of light-colored rubber products due to its non-polluting nature. While specific, detailed synthetic procedures are proprietary, the general synthesis is understood to follow a similar pathway to other thiobisphenols, involving the condensation of 2-tert-butyl-p-cresol with a sulfur-donating agent.

Structure-Activity Relationship Investigations in Thiobisphenolic Systems

The antioxidant activity of thiobisphenolic compounds is intrinsically linked to their molecular structure. Quantitative structure-activity relationship (QSAR) studies on phenolic antioxidants provide insights applicable to these systems. spectrabase.com

Key structural features influencing antioxidant efficacy include:

Hydroxyl Groups (-OH): The phenolic hydroxyl groups are the primary active sites for scavenging free radicals. Their ability to donate a hydrogen atom is crucial to the antioxidant mechanism.

tert-Butyl Groups: The bulky tert-butyl groups ortho to the hydroxyl groups provide steric hindrance. This hindrance stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions and enhancing the antioxidant's efficiency.

Research indicates that the number and location of hydroxyl groups are primary determinants of antioxidant capacity. spectrabase.com Calculated parameters such as the heat of formation and the energy of the highest occupied molecular orbital (HOMO) are also used to predict the antioxidant potential of new phenolic compounds. spectrabase.com

Methylenebis(this compound) Analogues

Methylenebisphenols are another class of derivatives where two phenolic units are linked by a methylene (B1212753) (-CH₂-) bridge. These compounds also function as effective antioxidants and stabilizers. The synthesis of these analogues typically involves the condensation of the parent phenol (B47542) with a source of formaldehyde (B43269).

The synthesis of methylenebis(this compound) analogues can be exemplified by the preparation of similar structures, such as 2,2'-methylenebis(6-tert-butyl-p-cresol). The general procedure involves the reaction of the corresponding tert-butyl-substituted cresol (B1669610) with a formaldehyde source, such as formalin or paraformaldehyde, in the presence of an acid catalyst. The reaction conditions, including temperature and the choice of solvent, are controlled to achieve a high yield and purity of the desired bisphenol. For instance, the synthesis of 2,2'-methylenebis(6-cyclohexyl-4-methylphenol) has been achieved by reacting 2-cyclohexyl-p-cresol with an aqueous solution of formaldehyde using an acid catalyst in a water-based solvent system, which represents a cleaner production method. chemicalbook.com This approach avoids volatile organic solvents and uses inexpensive formaldehyde, making the process more cost-effective and environmentally friendly. chemicalbook.com

Synthetic Exploration of Methylene-Bridged Derivatives

The synthesis of methylene-bridged derivatives of this compound is a key area of research for producing high-molecular-weight antioxidants with low volatility. These compounds are typically synthesized through the condensation reaction of a substituted phenol with an aldehyde, most commonly formaldehyde or its equivalents like methylal, in the presence of an acid catalyst.

A prominent example is the synthesis of 2,2'-methylenebis(6-tert-butyl-4-methylphenol). In this process, 6-tert-butyl-p-cresol (a structurally related hindered phenol) is reacted with methylal. The reaction is catalyzed by concentrated sulfuric acid at elevated temperatures (e.g., 60°–95° C). The resulting product is then neutralized and purified to yield the desired methylene-bridged bisphenol. Variations of this process utilize different catalysts, such as perchloric acid, to achieve high yields, often exceeding 85-90%.

Another important derivative is 4,4'-Methylenebis(2-tert-butyl-5-methylphenol). The synthesis strategy is similar, involving the acid-catalyzed condensation of 2-tert-butyl-5-methylphenol (this compound) with formaldehyde. The reaction conditions are controlled to favor the formation of the methylene bridge at the para-position relative to the hydroxyl group, linking two phenolic units together. This dimerization results in a molecule with enhanced molecular weight and, consequently, improved performance as a stabilizer in materials like polymers and rubbers. biosynth.com

The general synthetic approach can be summarized in the following table:

Derivative NameReactantsCatalystTypical Conditions
2,2'-methylenebis(6-tert-butyl-4-methylphenol)6-tert-butyl-p-cresol, MethylalConcentrated H₂SO₄60°–95° C, 2-4 hours
4,4'-Methylenebis(2-tert-butyl-5-methylphenol)2-tert-butyl-5-methylphenol, FormaldehydeAcid CatalystControlled Temperature

Performance Comparison with Sulfur-Bridged Counterparts in Specific Applications

The performance of antioxidants is highly dependent on their molecular structure, including the nature of the bridging group between phenolic units. Methylene-bridged phenols are often compared with their sulfur-bridged (thiobisphenol) analogues to evaluate their relative effectiveness in various applications, such as the stabilization of organic materials like lubricants and polymers. researchgate.netchemicalbook.com

In studies evaluating antioxidants for tetralin at 60°C, it was found that the nature of the heteroatom bridge significantly influences antioxidant activity. researchgate.net While methylene-bridged bisphenols are effective radical scavengers, their sulfur-containing counterparts, such as 4,4′-Thiobis(2-tert-butyl-5-methylphenol), can offer a dual-function mechanism. sigmaaldrich.com Thiobisphenols not only act as radical scavengers (a primary antioxidant function) but also function as peroxide decomposers (a secondary antioxidant function). mdpi.com This ability to decompose hydroperoxides can be particularly advantageous in applications involving higher temperatures. mdpi.com

The choice between a methylene and a sulfur bridge often involves a trade-off based on the specific requirements of the application, such as the operating temperature, the type of oxidative stress, and compatibility with other materials. mdpi.com

FeatureMethylene-Bridged DerivativesSulfur-Bridged Derivatives
Primary Mechanism Radical Scavenging (H-atom donation)Radical Scavenging & Peroxide Decomposition
Key Advantage Good general-purpose antioxidant activity.Dual-function (primary and secondary) antioxidant mechanism.
Typical Applications Plastics, rubbers, elastomers. biosynth.comLubricating oils, higher-temperature applications. chemicalbook.commdpi.com
Relative Performance Effective, but may be outperformed by nitrogen-bridged analogues in some contexts. researchgate.netCan offer synergistic protection; performance is influenced by the stability of the sulfur bridge.

Tris(this compound) Derivatives

To further enhance antioxidant efficacy and reduce volatility, research has progressed towards synthesizing even larger, more complex poly-phenolic structures. Tris(this compound) derivatives are a prime example of this advanced approach.

Synthetic Pathways to Complex Poly-phenolic Structures

The synthesis of complex poly-phenolic antioxidants often involves the acid-catalyzed reaction of a hindered phenol with a suitable linking molecule, such as an unsaturated aldehyde or ketone. A key industrial example is 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, a highly effective antioxidant. mdpi.comprepchem.com

This complex structure is typically synthesized through the condensation of three molecules of this compound (2-tert-butyl-5-methylphenol) with one molecule of an unsaturated aldehyde, such as crotonaldehyde (B89634) (CH₃CH=CHCHO), in the presence of an acid catalyst. The reaction proceeds via electrophilic substitution on the activated aromatic rings of the phenol. The process is carefully controlled to ensure the desired tris-phenolic structure is formed, resulting in a high-molecular-weight, low-volatility antioxidant. This compound is recognized as an excellent stabilizer for a wide range of polymers, including polypropylene (B1209903), polyethylene (B3416737), and PVC. mdpi.comsigmaaldrich.com

Elucidation of Structure-Function Relationships in High-Molecular-Weight Antioxidants

The effectiveness of high-molecular-weight antioxidants like the tris-phenolic derivatives of this compound is governed by specific structure-function relationships. kyoto-u.ac.jp

Multiple Phenolic Groups : The presence of multiple phenolic hydroxyl (-OH) groups within a single molecule is a primary factor. Each -OH group can donate a hydrogen atom to neutralize a free radical, effectively terminating the oxidative chain reaction. A molecule like 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane possesses three such functional groups, significantly enhancing its radical scavenging capacity compared to a simple monophenol.

Steric Hindrance : The bulky tert-butyl groups positioned ortho to the hydroxyl groups provide significant steric hindrance. This structural feature serves two critical purposes: it protects the reactive -OH group from direct attack and stabilizes the resulting phenoxyl radical after hydrogen donation. This stabilization prevents the antioxidant radical itself from initiating new oxidation chains, a crucial aspect of efficient antioxidant activity.

High Molecular Weight : A higher molecular weight (e.g., 544.81 g/mol for the tris-phenolic butane (B89635) derivative) leads to lower volatility. researchgate.net This is particularly important for stabilizing polymers during high-temperature processing and for ensuring the long-term durability of the final product, as the antioxidant is less likely to migrate or evaporate over time. mdpi.com

Electron-Donating Groups : The methyl group on the phenolic ring acts as an electron-donating group. This increases the electron density on the ring and on the hydroxyl group, which can facilitate the donation of the hydrogen atom to a free radical, thereby enhancing the antioxidant's reactivity and effectiveness.

In essence, the architecture of these complex derivatives combines the radical-scavenging capability of multiple hindered phenolic units into a single, stable, high-molecular-weight structure, resulting in a highly efficient and persistent antioxidant.

Mechanistic Elucidation of Antioxidant and Stabilizing Actions

Free Radical Scavenging Mechanisms of Alkylated Phenols

Alkylated phenols are highly effective radical scavengers. Their mechanism of action is centered around the phenolic hydroxyl group and is significantly influenced by the nature and position of alkyl substituents on the aromatic ring.

Role of the Phenolic Hydroxyl Group in Hydrogen Atom Transfer

The cornerstone of the antioxidant activity of phenolic compounds is the hydrogen-donating capability of the hydroxyl (-OH) group. researchgate.net These compounds interrupt oxidative chain reactions by donating the hydrogen atom from the hydroxyl group to a free radical (R•), typically a peroxyl radical (ROO•), which is a key intermediate in auto-oxidation. This process, known as hydrogen atom transfer (HAT), neutralizes the reactive free radical and forms a hydroperoxide. researchgate.net The phenolic antioxidant is itself converted into a phenoxy radical (ArO•).

This phenoxy radical is significantly less reactive than the initial free radical due to resonance stabilization, which delocalizes the unpaired electron across the aromatic ring. researchgate.net This stability is crucial as it prevents the phenoxy radical from initiating new oxidation chains, thus effectively terminating the degradation process. The efficiency of this HAT mechanism is directly related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity. researchgate.net

Impact of the tert-Butyl Group on Phenoxy Radical Stabilization and Reactivity

The presence of bulky alkyl groups, such as the tert-butyl group, ortho to the hydroxyl group, has a profound impact on the stability and reactivity of the resulting phenoxy radical. These bulky groups provide steric shielding to the radical center on the oxygen atom. researchgate.netrsc.org This steric hindrance makes it physically difficult for the phenoxy radical to participate in further reactions that could propagate oxidation, thereby enhancing its effectiveness as a chain-terminating antioxidant. rsc.org

Furthermore, the tert-butyl group stabilizes the phenoxy radical through hyperconjugation and inductive effects, which help to delocalize the unpaired electron. This increased stability lowers the reactivity of the phenoxy radical, preventing it from abstracting hydrogen from other molecules and initiating new oxidation chains.

Electron Density and Inductive Effects of the tert-Butyl Moiety

The tert-butyl group is an electron-donating group through the inductive effect. This effect increases the electron density on the aromatic ring and, importantly, on the oxygen atom of the phenolic hydroxyl group. An increase in electron density on the oxygen atom weakens the O-H bond. This lowering of the bond dissociation enthalpy makes the hydrogen atom more readily available for donation to a free radical, thus enhancing the antioxidant's radical-scavenging efficiency. researchgate.net

The table below illustrates the effect of alkyl substituents on the O-H bond dissociation enthalpy (BDE) of phenols, a key indicator of antioxidant activity.

CompoundSubstituent at para-positionO-H BDE (kJ/mol)
Phenol (B47542)H370 ± 3
p-Cresol (B1678582)Methyl361 ± 3
4-tert-Butylphenoltert-Butyl357 ± 2

This interactive table demonstrates that electron-donating groups like methyl and tert-butyl decrease the O-H bond dissociation energy, thereby increasing the antioxidant effectiveness.

Peroxide Decomposition Mechanisms in Thiobisphenolic Antioxidants

Thiobisphenolic antioxidants, such as 4,4'-Thiobis(6-tert-butyl-m-cresol) (B1682629), possess a dual antioxidant function. In addition to scavenging free radicals via their phenolic hydroxyl groups, they can also act as peroxide decomposers through mechanisms involving the sulfur atom. nih.gov Hydroperoxides (ROOH) are unstable products of auto-oxidation that can decompose into highly reactive radicals, initiating further degradation.

The sulfide (B99878) linkage in thiobisphenols can catalytically decompose hydroperoxides into non-radical, stable products. The mechanism involves the oxidation of the sulfur atom. The sulfide is initially oxidized to a sulfoxide, and subsequently may be further oxidized to a sulfone. libretexts.orgnih.gov This process converts hydroperoxides into alcohols, preventing the formation of new free radicals. This catalytic cycle allows a single thiobisphenol molecule to decompose multiple hydroperoxide molecules, making them highly effective stabilizers, particularly at elevated temperatures. The sulfur atom's ability to cycle through different oxidation states is central to this catalytic activity. mdpi.com

Influence of Molecular Architecture on Antioxidant Efficiency

Steric Hindrance Effects of the tert-Butyl Substituent

As previously mentioned, the steric hindrance provided by tert-butyl groups, particularly when positioned ortho to the hydroxyl group, is a critical design feature for effective phenolic antioxidants. rsc.org This steric bulk serves multiple purposes:

It protects the hydroxyl group from direct attack, enhancing the stability of the parent phenol molecule.

It shields the resulting phenoxy radical, preventing it from engaging in chain-propagating reactions. researchgate.net

It can influence the solubility and compatibility of the antioxidant within the material it is intended to protect.

The following table provides a qualitative comparison of the antioxidant performance of different phenolic structures, highlighting the impact of steric hindrance.

Antioxidant TypeGeneral StructureKey FeaturesRelative Antioxidant Performance
Non-hindered PhenolPhenol, CresolsNo bulky groups ortho to -OHLower thermal stability, can participate in side reactions.
Mono-hindered Phenol2-tert-ButylphenolOne bulky group ortho to -OHGood balance of reactivity and stability.
Di-hindered Phenol2,6-di-tert-ButylphenolTwo bulky groups ortho to -OHHigh stability of phenoxy radical, very effective at high temperatures.

This interactive table illustrates how the degree of steric hindrance around the phenolic hydroxyl group influences the antioxidant's performance characteristics.

Positional Isomerism and its Impact on Thermal Stability

The thermal stability of phenolic antioxidants is a critical parameter for their application in high-temperature processing of polymeric materials. Positional isomerism, the variation in the location of substituent groups on the benzene (B151609) ring, significantly influences the thermal degradation characteristics of molecules like this compound. The relative positions of the hydroxyl (-OH), tert-butyl, and methyl groups affect intermolecular and intramolecular interactions, which in turn dictate the energy required to initiate thermal decomposition.

The bulky tert-butyl group, when positioned ortho to the hydroxyl group as it is in this compound, provides steric hindrance. This steric shielding of the hydroxyl group can enhance the thermal stability of the molecule by protecting the reactive -OH group from participating in degradation reactions. Research on substituted phenols has indicated that the presence of bulky alkyl groups ortho to the hydroxyl group generally increases the stability of the compound.

In contrast, isomers where the tert-butyl group is in the meta or para position relative to the hydroxyl group may exhibit different thermal behaviors. For instance, in an isomer with a para-tert-butyl group, the hydroxyl group is more exposed, which could potentially lower the onset temperature of thermal decomposition. The electron-donating nature of the tert-butyl and methyl groups also plays a role by influencing the bond dissociation energy of the O-H bond, which is a key factor in both antioxidant activity and thermal degradation pathways.

Detailed thermal analysis, such as thermogravimetric analysis (TGA), is employed to quantify these differences. TGA measures the weight loss of a substance as a function of temperature, providing a clear indication of its thermal stability. A higher decomposition temperature observed in TGA thermograms corresponds to greater thermal stability.

Table 1: Illustrative Thermal Decomposition Temperatures of Butylated Cresol (B1669610) Isomers

CompoundPosition of tert-Butyl GroupOnset of Decomposition (Tonset)
This compoundOrtho to -OHHigher
Isomer AMeta to -OHIntermediate
Isomer BPara to -OHLower
Note: This table is illustrative and based on general principles of steric hindrance in phenolic compounds. Actual temperatures would be determined experimentally.

The data generally indicates that the ortho-substituted isomer, this compound, would be expected to exhibit superior thermal stability compared to its meta and para counterparts due to the protective effect of the proximate tert-butyl group.

Molecular Weight and Migration Resistance in Polymer Matrices

The effectiveness of an antioxidant in a polymer is not only dependent on its chemical reactivity but also on its physical permanence within the polymer matrix. Migration, the process by which an additive moves from the bulk of the polymer to its surface, can lead to a loss of the antioxidant and a subsequent reduction in the long-term stability of the material. The molecular weight of the antioxidant is a primary factor governing its resistance to migration.

Low molecular weight antioxidants, while often exhibiting good solubility and dispersibility in the polymer melt, are more prone to migration. This is due to their higher volatility and greater mobility within the polymer's amorphous regions. Conversely, antioxidants with higher molecular weights have reduced mobility and lower vapor pressures, which significantly enhances their migration resistance.

This compound, with a molecular weight of 164.24 g/mol , is considered a relatively low molecular weight antioxidant. While effective, its persistence in a polymer matrix, especially at elevated temperatures or in contact with extracting media, can be a concern. To counteract this, higher molecular weight phenolic antioxidants have been developed. These often incorporate multiple phenolic moieties into a single, larger molecule.

The diffusion of an antioxidant within a polymer follows Fick's laws of diffusion, where the diffusion coefficient is inversely related to the size of the diffusing molecule. Therefore, a larger molecular size results in a lower diffusion coefficient and consequently, lower migration rates.

Table 2: Comparison of Molecular Weight and Migration Tendency for Phenolic Antioxidants

AntioxidantMolecular Weight ( g/mol )Relative Migration Rate
Butylated Hydroxytoluene (BHT)220.35High
This compound164.24High
Irganox 1076531.86Medium
Irganox 10101177.65Low
Note: This table provides a comparative illustration of the general trend between molecular weight and migration. Actual migration rates depend on various factors including polymer type, temperature, and contact medium.

The data clearly illustrates that as the molecular weight of the phenolic antioxidant increases, its tendency to migrate from the polymer matrix decreases. This relationship is a crucial consideration in the formulation of stabilized polymer systems intended for long-term applications or for use in environments where the loss of additives is a critical failure mode. While this compound offers effective antioxidant protection, its lower molecular weight necessitates careful consideration of its potential for migration in demanding applications.

Research on Biological and Ecotoxicological Implications of 6 Tert Butyl M Cresol and Its Derivatives

Mammalian Toxicology Research

Systemic Toxicity Assessments in Animal Models

A key study evaluating the systemic toxicity of 6-tert-Butyl-m-cresol was a combined repeat dose and reproductive/developmental toxicity screening test conducted in rats, following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 422. oecd.org In this study, Sprague-Dawley (Crj:CD) rats were administered this compound by gavage at various dose levels. oecd.org

In the aforementioned repeat dose toxicity study in rats, the liver was identified as a target organ for the toxic effects of this compound. oecd.org Histopathological examination of liver tissues revealed specific changes in the highest dose group. oecd.org

The primary hepatic effect observed was the hypertrophy of centrilobular hepatocytes in both male and female rats. oecd.org This cellular enlargement was a notable finding at the highest dose level administered in the study. oecd.org No other significant histopathological changes in the liver were reported in the available summaries of this key study. oecd.org

Table 1: Summary of Hepatic Histopathological Findings in Rats Exposed to this compound

Histopathological FindingObservationAffected Sex
Hypertrophy of Centrilobular HepatocytesPresentMale and Female

The same combined repeat dose toxicity study in rats also provided insights into the potential renal effects of this compound. oecd.org An increase in kidney weight was observed in both male and female rats in the highest dose group. oecd.org

Despite the increase in organ weight, histopathological examination of the kidneys did not reveal any adverse effects or treatment-related changes. oecd.org Furthermore, urinalysis was conducted as part of the study, and no adverse findings were reported in the available documentation. oecd.org

Table 2: Summary of Renal Toxicity Findings in Rats Exposed to this compound

ParameterObservationAffected Sex
Kidney WeightIncreasedMale and Female
HistopathologyNo adverse effectsMale and Female
UrinalysisNo adverse findings reportedMale

As part of the comprehensive toxicological assessment in the OECD TG 422 study, hematological parameters were evaluated in male rats. oecd.org The results of this analysis indicated that treatment with this compound did not cause any adverse effects on the hematological parameters measured. oecd.org

Table 3: Summary of Hematological Findings in Male Rats Exposed to this compound

Hematological AssessmentOverall Outcome
Evaluation of blood parametersNo adverse effects observed

Genotoxicity and Mutagenicity Studies

The genotoxic potential of this compound has been investigated using in vitro assays to assess its ability to induce gene mutations. oecd.org

This compound was evaluated for its mutagenic potential in a bacterial reverse mutation assay, commonly known as the Ames test. oecd.org This assay was conducted in accordance with established guidelines. oecd.org

The results of the assay demonstrated that this compound was not mutagenic. oecd.org The compound did not induce an increase in the number of revertant colonies in various strains of Salmonella typhimurium (TA100, TA1535, TA98, TA1537) or in Escherichia coli (WP2 uvrA), either with or without the presence of an exogenous metabolic activation system (S9 mix). oecd.org

Table 4: Summary of In Vitro Bacterial Reverse Mutation Assay for this compound

Test SystemMetabolic ActivationResult
Salmonella typhimurium (Strains TA100, TA1535, TA98, TA1537)With and Without S9 MixNon-mutagenic
Escherichia coli (Strain WP2 uvrA)With and Without S9 MixNon-mutagenic

Chromosomal Aberration Tests in Mammalian Cells

The in vitro mammalian chromosomal aberration test is a crucial method for identifying substances that can cause structural damage to chromosomes in cultured mammalian cells. researchgate.netcriver.com This assay evaluates the clastogenicity of a chemical, which is its ability to induce breaks or rearrangements in chromosomes, by exposing cell cultures to the test substance both with and without an external metabolic activation system (S9 mix). researchgate.netcriver.com

In a chromosomal aberration test conducted according to OECD Test Guideline 473, this compound was evaluated using Chinese Hamster Lung (CHL/IU) cells. oecd.orgnihs.go.jp The study revealed that the compound induced structural chromosomal aberrations. nihs.go.jpnihs.go.jp Notably, this clastogenic effect was observed only following short-term treatment in the presence of an exogenous metabolic activation system, indicating that metabolites of the parent compound may be responsible for the chromosomal damage. oecd.orgnihs.go.jp Phenolic compounds as a class have been noted to sometimes induce structural chromosomal aberrations in these types of assays. nih.gov

Summary of In Vitro Chromosomal Aberration Test for this compound
Test SystemMetabolic ActivationTreatment DurationResultReference
CHL/IU CellsWithout S9 MixShort-termNegative oecd.orgnihs.go.jp
CHL/IU CellsWith S9 MixShort-termPositive oecd.orgnihs.go.jpnihs.go.jp
In Vivo Micronucleus Assays for Genotoxic Potential

To assess whether the clastogenic effects observed in vitro are relevant in a whole-organism system, in vivo micronucleus assays are performed. coresta.org This test identifies damage to chromosomes or the mitotic apparatus by detecting fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division and form micronuclei in the cytoplasm of newly formed cells, such as polychromatic erythrocytes in bone marrow. nih.gov

Contrasting with the in vitro findings, this compound tested negative in a mouse in vivo micronucleus assay conducted as per OECD Test Guideline 474. oecd.org This negative result suggests that, under the conditions of the study, the substance is not likely to be clastogenic in vivo. nihs.go.jp It is not uncommon for substances to show positive results in in vitro chromosomal aberration tests but negative results in rodent micronucleus assays, which can indicate that the genotoxic potential may not be expressed in a whole animal due to factors like metabolism and detoxification. nihs.go.jp

Genotoxicity Profile of this compound
Assay TypeTest SystemResultReference
In Vitro Chromosomal AberrationMammalian Cells (CHL/IU)Positive (with metabolic activation) oecd.orgnihs.go.jp
In Vivo MicronucleusMouseNegative oecd.orgnihs.go.jp

Reproductive and Developmental Toxicity Investigations

Investigations into reproductive and developmental toxicity are critical for understanding the potential hazards of a chemical on parental organisms and their offspring. These studies typically assess effects on fertility, pregnancy outcomes, and the growth and development of the next generation.

In an OECD combined repeat dose and reproductive/developmental toxicity screening study (OECD TG 422), this compound was administered to rats by gavage. oecd.orgnihs.go.jp In this study, evidence of maternal toxicity was observed at the highest dose tested. oecd.org Specifically, female rats in this group exhibited suppression of body weight gain and a decrease in food consumption during the study period. oecd.orgnihs.go.jp

The same study also evaluated the effects of this compound on the development of offspring. oecd.orgnihs.go.jp The primary developmental effect observed was a suppression of body weight gain in pups from the high-dose group. oecd.orgnihs.go.jp This effect on pup growth is considered to be linked to the observed maternal toxicity. oecd.org Importantly, the study found no evidence of gross morphological abnormalities or malformations in the pups at any dose level. oecd.orgnihs.go.jp Furthermore, the administration of the compound did not affect the sex ratio of the offspring. nihs.go.jp

Summary of Reproductive and Developmental Toxicity Findings in Rats
Endpoint CategoryObserved Effect (High-Dose Group)Reference
Maternal ToxicitySuppressed body weight gain and food consumption oecd.orgnihs.go.jp
Pregnancy OutcomeSlight decrease in corpora lutea, implantations, and live births oecd.orgnihs.go.jp
Offspring GrowthSuppression of pup body weight gain oecd.orgnihs.go.jp
Offspring MorphologyNo gross malformations observed oecd.orgnihs.go.jp

Dermal Absorption and Sensitization Studies

Understanding the extent to which a substance can penetrate the skin is fundamental to assessing risk from dermal exposure. Research in this area often uses animal or in vitro models to measure skin penetration and distribution.

While direct studies on the dermal absorption of this compound were not identified, research on a closely related derivative, 4,4'-thiobis(this compound) (B1682629) (TBBC), provides relevant insights. nih.gov In a study using radiolabeled TBBC, dermal application resulted in significantly different absorption rates between species. nih.gov

In female Sencar mice, approximately 20% of the applied dose was absorbed. nih.gov In contrast, male Fischer rats showed much lower absorption, with less than 2% of the dermal dose being absorbed. nih.gov This finding is consistent with other studies demonstrating that mouse skin can be more permeable than rat skin to certain chemicals. nih.gov Three days after treatment in mice, over 70% of the initial amount applied remained on the treated skin site. nih.gov For the portion of TBBC that was absorbed, the primary route of elimination in both rats and mice was via the feces, indicating biliary excretion. nih.govnih.gov

Dermal Absorption of 4,4'-thiobis(this compound) [Derivative]
SpeciesApproximate Dermal Absorption RatePrimary Elimination Route of Absorbed CompoundReference
Sencar Mouse (Female)~20%Feces nih.gov
Fischer Rat (Male)<2%Feces nih.govnih.gov
Allergic Contact Dermatitis Investigations

Allergic contact dermatitis (ACD) is an inflammatory skin response resulting from a T-cell mediated delayed-type hypersensitivity reaction to a specific substance. periodikos.com.br While direct investigations into this compound are not prominent in the reviewed literature, significant research has been conducted on its derivatives, identifying them as relevant sensitizers in various products.

Notably, a derivative, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate, has been identified as a culprit sensitizer (B1316253) in patients experiencing severe ACD from the Dexcom G6 glucose sensor's adhesive patch. nih.govresearchgate.netcontactderm.org Studies have confirmed this compound's role in causing positive patch test reactions in affected individuals. nih.govresearchgate.net

Another related compound, p-tert-butylphenol-formaldehyde resin, is also a known allergen. Patch Test Panel S, a tool for identifying allergic agents, has identified positive reactions to this resin in cases of occupational contact dermatitis. nih.gov In one instance, a patient's work involved painting and wearing rubber gloves, with the materials thought to be the trigger for the ACD. nih.gov The prevalence of sensitization to p-tert-butylphenol formaldehyde (B43269) resin has been noted in broader patch test studies as well. mdpi.com

Toxicokinetics and Metabolism Research Gaps

A significant gap exists in the scientific understanding of the absorption, distribution, metabolism, and excretion (toxicokinetics) of this compound. An initial assessment report by the Organisation for Economic Co-operation and Development (OECD) explicitly states that there is no available information on the toxicokinetics and metabolism of this substance. oecd.org This lack of data highlights a critical area for future research to fully comprehend the compound's biological fate and potential for accumulation in organisms. The toxicological properties of this compound have not been fully investigated, further underscoring the need for comprehensive studies. chemicalbook.com

Ecotoxicological Investigations in Environmental Systems

The environmental impact of this compound has been evaluated through various ecotoxicological studies, particularly focusing on aquatic ecosystems.

Aquatic Ecotoxicity Research on Diverse Organisms

Research has been conducted to determine the toxicity of this compound to a range of aquatic organisms, including invertebrates, fish, and algae. oecd.orgnih.gov Phenolic compounds, such as cresols, are recognized as common water pollutants that can have detrimental effects on aquatic life. indexcopernicus.comresearchgate.net

Acute toxicity testing measures the adverse effects of a substance on an organism after a short-term exposure. For this compound, studies following OECD guidelines have established its acute toxicity levels for key aquatic indicator species. The acute 48-hour EC50 (the concentration that is effective in producing a response in 50% of the test population) for daphnids, a type of small crustacean, was determined to be 2.77 mg/L. oecd.org For fish, the acute 96-hour LC50 (the concentration that is lethal to 50% of the test population) was found to be 2.72 mg/L. oecd.org

Table 1: Acute Aquatic Toxicity of this compound

Species Test Guideline Endpoint Value (mg/L)
Daphnid (crustacean) OECD TG 202 48-hr EC50 2.77
Fish OECD TG 203 96-hr LC50 2.72

Chronic exposure studies assess the long-term impacts of a substance. The effects of this compound on green algae have been evaluated to determine the No-Observed-Effect Concentration (NOEC), which is the highest concentration at which no statistically significant adverse effect is observed. The chronic NOEC value for algal biomass was 0.248 mg/L, while for the algal growth rate, it was 0.622 mg/L. oecd.org

Table 2: Chronic Aquatic Toxicity of this compound on Green Algae

Endpoint Test Guideline Value (mg/L)
NOEC (Biomass) OECD TG 201 0.248
NOEC (Growth Rate) OECD TG 201 0.622

Developmental Disruption in Amphibian Models

While data on this compound itself is limited, research into its derivatives has revealed potential developmental effects in amphibians. A study on 4,4'-thiobis(6-t-butyl-m-cresol) (TBBC), a synthetic phenolic antioxidant derivative, demonstrated its toxicity and ability to disrupt early development in the frog Silurana tropicalis. nih.gov

Acute exposure to TBBC was found to affect the growth of S. tropicalis tadpoles and was lethal at higher concentrations. nih.gov The 96-hour lethal concentration (LC50) was 70.5 µg/L, and the 96-hour effective concentration for malformations (EC50) was 76.5 µg/L. nih.gov Furthermore, chronic exposure to sublethal concentrations of TBBC resulted in reduced body size and mass upon completion of metamorphosis. nih.gov These findings indicate that TBBC can induce malformations and inhibit tadpole growth, prompting calls for further investigation into the developmental disruption potential of related antioxidant compounds in amphibians. nih.gov

Acute and Chronic Exposure Effects on Growth and Metamorphosis in Silurana tropicalis

Research into the effects of TBBC, a derivative of this compound, has demonstrated notable impacts on the growth and metamorphosis of Silurana tropicalis. Acute exposure to TBBC was found to affect the growth of the frogs and was lethal at concentrations of 200 and 400 μg/L. nih.gov

Chronic exposure to sublethal concentrations of TBBC also resulted in significant developmental changes. Tadpoles exposed to 5 μg/L of TBBC experienced an 8% reduction in body size upon completion of metamorphosis. nih.gov Furthermore, a chronic exposure to a concentration as low as 0.002 μg/L led to a 17% reduction in body mass by the time metamorphosis was complete. nih.gov These findings underscore the potential for even trace amounts of this compound to interfere with normal developmental processes in amphibians. nih.gov

Table 1: Effects of 4,4'-thiobis(6-t-butyl-m-cresol) (TBBC) Exposure on Silurana tropicalis

Exposure Type Concentration Observed Effect
Acute (96h) 70.5 μg/L Lethal Concentration (LC50)
Acute 200 and 400 μg/L Lethal
Chronic 0.002 μg/L 17% reduction in body mass at metamorphosis
Investigation of Malformation Induction

In addition to affecting growth and metamorphosis, acute exposure to TBBC has been shown to induce physical malformations in Silurana tropicalis. The 96-hour effective concentration (EC50) for causing malformations was determined to be 76.5 μg/L. nih.gov This demonstrates that TBBC is not only toxic but also has teratogenic potential in this amphibian species. nih.gov

Proposed Modes of Action for Developmental Interference

The precise mechanisms through which TBBC interferes with development are not yet fully understood. The studies conducted highlight that the compound is toxic and disrupts thyroid hormone-dependent developmental processes. nih.gov However, the findings have led to calls for further investigations into the specific modes of action for developmental disruption in amphibians by TBBC and related phenolic antioxidants. nih.gov Research on another derivative, 4,4'-Butylidenebis(6-t-butyl-m-cresol) (BBBC), suggests that it may act as an endocrine-disrupting chemical, potentially affecting the functional development of the brain in rats. nih.gov This suggests that a possible mode of action for these compounds could involve interference with the endocrine system, but more targeted research is required.

Environmental Fate and Transport Research

The environmental behavior of this compound is characterized by its persistence and its potential for distribution into soil and sediment.

Persistence and Degradation Pathways in Environmental Compartments

This compound is not considered to be readily biodegradable. oecd.org Studies have shown its degradation to be as low as 1% after 28 days in standard tests. oecd.org Furthermore, abiotic degradation through hydrolysis is not expected to occur under typical environmental pH conditions. oecd.org While general cresols can be broken down by microorganisms and react with hydroxyl radicals in the atmosphere, alkylphenols can be more persistent. nih.gov The degradation of alkylphenol ethoxylates in the environment can, in fact, generate more persistent alkylphenols. nih.gov Modeling studies, such as a Fugacity level III model, predict that if this compound is released into the air or soil, it will predominantly distribute into the soil. If released into water, it is expected to partition into the water and sediment. oecd.org

Contamination of Air, Soil, and Water through Industrial Emissions and Product Degradation

The primary route for environmental contamination by this compound is linked to its production and industrial use. It is utilized as a chemical intermediate for creating antioxidants which are then added to products like polymers, rubber, and plastics. oecd.orgnih.gov In Japan, the compound is produced in a closed system, which limits exposure and release. oecd.org Consequently, the estimated emission amount from production sites is considered practically negligible. oecd.org However, there is a possibility of release into the aquatic environment through process water during its manufacturing. oecd.org The degradation of final consumer products containing its derivatives, such as plastics and rubbers, also represents a potential pathway for its release into the environment. researchgate.net

Presence in Household Dust and Associated Exposure Pathways

While direct measurements of this compound in household dust are limited, numerous studies have confirmed the presence of its derivatives and other structurally similar synthetic phenolic antioxidants (SPAs). The derivative 4,4'-thiobis(6-t-butyl-m-cresol) (TBBC) is known to be present in common products made of rubber and plastic. nih.gov Another related compound, 2,6-di-tert-butyl-4-hydroxytoluene (BHT), has been found in 99.5% of indoor dust samples from various countries. acs.orgnih.gov The degradation of consumer products containing these antioxidants is a primary source of their presence in household dust. researchgate.net This indicates a clear exposure pathway where these chemicals can migrate from products into the indoor environment, leading to human exposure via dust ingestion. acs.orgnih.gov

Table 2: Detection of Related Synthetic Phenolic Antioxidants (SPAs) in Indoor Dust

Compound/Derivative Environment Concentration Range Reference
BHT Homes & Microenvironments < LOQ to 3460 µg/g acs.orgnih.gov
BHT Metabolites House Dust 0.01–35.1 µg/g acs.orgnih.gov
SPAs (including BHT) Urban Indoor Dust (China) 1,560 - 20,300 ng/g nih.gov

Comparative Toxicological Research with Related Phenolic Antioxidants

Comparative toxicological studies are essential for understanding the relative risks associated with structurally similar compounds. Research into this compound and other phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and 4,4'-Thiobis(this compound), reveals distinct toxicological profiles despite their shared function as antioxidants. These differences are often related to their specific molecular structures, which influence their absorption, metabolism, and interaction with biological systems.

Acute Toxicity Comparison

Acute toxicity, typically measured by the LD50 value (the dose lethal to 50% of a test population), provides a baseline for comparing the short-term toxicity of chemicals. Data for this compound and related phenolic antioxidants show variability in their acute oral toxicity in rodent models.

For this compound, studies in rats have established LD50 values ranging from 320 to 800 mg/kg for males and 130 to 320 mg/kg for females. oecd.orgnihs.go.jp In mice, the LD50 is reported as 580 mg/kg for males and 740 mg/kg for females. oecd.org In contrast, a related compound, 4,4'-thiobis(this compound), demonstrates lower acute toxicity, with oral LD50 values in animals being greater than 5,000 mg/kg. oecd.org Butylated hydroxytoluene (BHT), another widely used phenolic antioxidant, also exhibits low acute toxicity. wikipedia.org

Table 1: Comparative Acute Oral LD50 Values

CompoundSpeciesSexLD50 (mg/kg)Source(s)
This compoundRatMale320 - 800 oecd.orgnihs.go.jp
This compoundRatFemale130 - 320 oecd.orgnihs.go.jp
This compoundMouseMale580 oecd.org
This compoundMouseFemale740 oecd.org
4,4'-Thiobis(this compound)AnimalN/A>5000 oecd.org

Repeated Dose and Organ-Specific Toxicity

Long-term or repeated exposure to phenolic antioxidants can lead to effects in specific organs. For this compound, the liver has been identified as a primary target organ in repeated dose toxicity studies in rats. oecd.org Hypertrophy of centrilobular hepatocytes was observed, leading to a No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity of 12.5 mg/kg/day for both sexes. oecd.orgnihs.go.jp

Similarly, long-term exposure to high doses of BHT is known to be toxic in rodents, causing issues in the liver, thyroid, and kidneys. nih.govdavidsuzuki.org BHT can also affect lung function and blood coagulation. davidsuzuki.org Research on 4,4'-thiobis(this compound) also points to the kidney as a target organ in female rats. scbt.com

Reproductive and Developmental Toxicity

Investigations into the reproductive and developmental effects of these compounds reveal further differences. In a reproductive toxicity study with this compound, toxicity to the dams at 60 mg/kg was observed, which influenced pregnancy outcomes. oecd.org The NOAEL for reproductive toxicity was determined to be 12.5 mg/kg/day for both female parents and pups. oecd.org

For 4,4'-thiobis(this compound), studies have noted effects on reproductive parameters, such as a decrease in the number of corpora lutea and implantations at doses of 200 mg/kg/day and higher. oecd.org The NOAEL for female reproductive toxicity was considered to be 50 mg/kg/day, while the NOAEL for developmental toxicity was 200 mg/kg/day. oecd.org In contrast, some evidence suggests that high doses of BHT may mimic estrogen and interfere with the expression of male sex hormones, potentially leading to adverse reproductive effects. davidsuzuki.org

Table 2: Comparative NOAEL Values for Reproductive and Developmental Toxicity

CompoundToxicity TypeNOAEL (mg/kg/day)SpeciesSource(s)
This compoundReproductive (Female Parents & Pups)12.5Rat oecd.org
4,4'-Thiobis(this compound)Reproductive (Female)50Rat oecd.org
4,4'-Thiobis(this compound)Developmental200Rat oecd.org

Ecotoxicological Implications

The environmental impact of phenolic antioxidants is another area of comparative research. 4,4'-thiobis(this compound) has been shown to be toxic to aquatic organisms. nih.gov Studies on the frog Silurana tropicalis demonstrated that this compound induces malformations and inhibits tadpole growth after both acute and chronic exposures, with a 96-hour lethal concentration (LC50) of 70.5 μg/L. nih.gov This highlights the potential for environmental risk, an aspect that requires consideration for all related phenolic compounds.

Analytical Methodologies for the Characterization and Quantification of 6 Tert Butyl M Cresol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 6-tert-butyl-m-cresol, providing the necessary separation from impurities, related isomers, or complex matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of phenolic compounds like this compound. The development of a robust HPLC method involves careful optimization of chromatographic conditions to achieve desired separation and sensitivity.

The composition of the mobile phase is a critical factor influencing the separation process in HPLC. phenomenex.com For this compound, a typical mobile phase consists of a mixture of an aqueous solvent and an organic modifier. The optimization of this mobile phase is key to achieving good resolution and sensitivity. chromatographyonline.com

Increasing the percentage of the organic modifier, such as acetonitrile (B52724) or methanol, generally leads to a reduction in the retention time of the hydrophobic this compound. chromatographyonline.com The choice of organic solvent can also alter selectivity due to different interactions; for instance, acetonitrile can participate in dipole-dipole interactions. chromatographyonline.com To improve peak shape and ensure reproducibility, especially for mass spectrometry (MS) detection, acids like formic acid or trifluoroacetic acid are often added to the mobile phase. chromatographyonline.comsielc.comsielc.com The pH of the mobile phase is another crucial parameter, as it can suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak symmetry on a reverse-phase column. chromatographyonline.com

Table 1: Mobile Phase Components and Their Roles in HPLC Analysis of this compound

Component Function Impact on Chromatography
Water (High Purity) Primary solvent (polar component) in RP-HPLC. Forms the aqueous base of the mobile phase.
Acetonitrile (ACN) / Methanol (MeOH) Organic modifier (non-polar component). Adjusts the elution strength; increasing its concentration reduces retention time. chromatographyonline.com
Formic Acid / Phosphoric Acid pH modifier and ion-pairing agent. Improves peak shape and is compatible with MS detectors (formic acid). sielc.com

| Buffers (e.g., Phosphate) | Maintain a constant pH. | Ensures consistent retention times by controlling the ionization state of the analyte. phenomenex.com |

A significant advantage of well-developed HPLC methods is their scalability. Analytical methods designed for quantification can be adapted for preparative separation, which is used to isolate larger quantities of pure this compound from reaction mixtures or impurities. sielc.comsielc.com This is achieved by increasing the column diameter, sample load, and flow rate while maintaining the fundamental separation chemistry.

Furthermore, these validated analytical methods are suitable for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. sielc.comsielc.com The sensitivity and specificity of HPLC, often coupled with mass spectrometry, allow for the accurate measurement of this compound concentrations in biological fluids over time.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. oup.com

For qualitative analysis, GC-MS provides two key pieces of information: the retention time and the mass spectrum. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum serves as a molecular fingerprint based on its fragmentation pattern upon electron ionization. innovareacademics.in This spectrum can be compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for confident identification. innovareacademics.innih.gov

For quantitative analysis, the mass spectrometer is set to monitor specific ions that are characteristic of this compound, an approach known as selected ion monitoring (SIM). This method provides high sensitivity and selectivity, allowing for accurate quantification even at low concentrations in complex mixtures. In some cases, derivatization of the phenolic hydroxyl group, for example using bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be employed to enhance the compound's thermal stability and chromatographic performance. researchgate.net

Table 2: Experimental GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Putative Fragment
164 37.51 Molecular Ion [M]+
149 99.99 [M-CH₃]+
121 61.28 [M-C₃H₇]+
91 11.05 Tropylium ion [C₇H₇]+
150 11.00 Isotope Peak of [M-CH₃]+

Data sourced from PubChem CID 6937. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

While chromatography separates components, spectroscopic techniques are indispensable for the definitive structural confirmation and purity assessment of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically used.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the connectivity and chemical environment of all atoms. It is the most powerful tool for structural elucidation. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the phenolic O-H stretch, aromatic C-H stretches, alkyl C-H stretches, and aromatic C=C ring vibrations. guidechem.comchemicalbook.com

Mass Spectrometry (MS) , as discussed with GC-MS, determines the molecular weight of the compound from the molecular ion peak and provides structural clues through its fragmentation pattern. guidechem.com

Ultraviolet (UV) Spectroscopy can be used to observe the electronic transitions within the aromatic ring, confirming the presence of the phenolic chromophore. guidechem.com

Purity assessment involves using these high-resolution techniques to detect the presence of impurities. For instance, NMR can reveal small signals corresponding to contaminants, while a highly pure sample will exhibit a clean spectrum with correct integrations. oecd.org

Table 3: Spectroscopic Data References for this compound

Technique Reference Source Sadtler Reference Number
Infrared (IR) Guidechem guidechem.com 257 (Prism), 89 (Grating)
Ultraviolet (UV) Guidechem guidechem.com 103
Nuclear Magnetic Resonance (NMR) Guidechem guidechem.com 525

| Mass Spectrometry (MS) | Guidechem guidechem.com | 4243 (NSRDS-NBS-63) |

Sample Preparation Protocols for Complex Matrices (e.g., Biological, Environmental, Polymer Extracts)

The analysis of this compound in complex matrices requires effective sample preparation to isolate the analyte from interfering substances. chromatographyonline.comchromatographyonline.com The choice of protocol depends heavily on the nature of the sample matrix.

Biological Matrices (e.g., Urine, Blood): Phenolic compounds in biological fluids are often present as glucuronide or sulfate (B86663) conjugates. nih.gov A common first step is acid hydrolysis to cleave these conjugates and release the free cresol (B1669610). Following hydrolysis, liquid-liquid extraction (LLE) is typically performed, using an organic solvent like methylene (B1212753) chloride or toluene, to transfer the analyte from the aqueous sample into the organic phase. The organic extract is then concentrated before analysis by GC-MS or HPLC. researchgate.netnih.gov

Environmental Matrices (e.g., Soil, Water): For aqueous samples, LLE can be directly applied. nih.gov For solid matrices like soil or sediment, solvent extraction is necessary. Methylene chloride is a common solvent, and the extraction efficiency can be enhanced using techniques such as ultrasonication. The resulting extract is then filtered and concentrated prior to instrumental analysis. nih.gov

Polymer Extracts: To analyze this compound as an additive or migrant from a polymer (e.g., rubber), the sample is typically extracted with a suitable organic solvent. nih.gov The resulting extract may require a cleanup step, such as column chromatography, to remove co-extracted polymer components before analysis. chemicalbook.com

Table 4: Summary of Sample Preparation Techniques for this compound

Matrix Type Key Challenge Typical Protocol Steps
Biological (Urine) Conjugation with glucuronides/sulfates. 1. Acid Hydrolysis. 2. Liquid-Liquid Extraction (LLE). 3. Concentration. nih.gov
Environmental (Soil) Strong binding to matrix particles. 1. Solvent Extraction (with ultrasonication). 2. Filtration. 3. Concentration. nih.gov

| Polymer Extracts | Co-extraction of polymer oligomers. | 1. Solvent Extraction. 2. Column Chromatography Cleanup. 3. Concentration. chemicalbook.com |

Applications and Industrial Research Innovations Involving 6 Tert Butyl M Cresol

Polymer and Material Stabilization Research

The primary application of 6-tert-butyl-m-cresol and its derivatives is in the stabilization of polymeric materials. Its ability to scavenge free radicals makes it a crucial additive for preventing the degradation of polymers exposed to heat, oxygen, and mechanical stress during processing and end-use.

Efficacy as an Antioxidant in Polyolefins, Rubbers, and Engineering Plastics

This compound and its derivatives, such as 4,4'-thiobis(this compound) (B1682629), are recognized as effective antioxidants for a wide range of polymers. nih.gov In polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), these antioxidants are crucial for preserving the material's integrity during high-temperature processing and for long-term thermal stability. google.comtue.nl The sterically hindered phenolic structure allows it to interrupt the auto-oxidation cycle by donating a hydrogen atom to peroxy radicals, thus preventing the propagation of chain reactions that lead to polymer degradation. safic-alcan.com

The effectiveness of these antioxidants is also well-documented in various types of synthetic rubbers, including neoprene, where they protect against oxidation and deterioration, particularly in light-colored compounds. utwente.nlgoogle.com Derivatives of this compound are used to improve the aging and shelf-life of natural rubber latex products. google.com In engineering plastics, which are often subjected to demanding operational conditions, the incorporation of such antioxidants is vital for maintaining mechanical and structural properties over time. made-in-china.com

Table 1: Antioxidant Efficacy of 4,4'-Thiobis(this compound) in Polyethylene

PropertyTest ConditionUnstabilized PEPE with 0.2% Antioxidant
Oxidation Induction Time (OIT) 200°C, Oxygen< 10 min> 60 min
Tensile Strength Retention After 500h at 100°C45%92%
Elongation at Break Retention After 500h at 100°C25%85%

This table presents illustrative data based on typical performance of thiobis phenolic antioxidants in polyethylene.

Research into Enhanced Thermal Stability and Long-Term Performance

Research in the field of polymer stabilization continues to focus on enhancing the thermal stability and long-term performance of materials. The effectiveness of phenolic antioxidants is influenced by factors such as their molecular weight, volatility, and compatibility with the polymer matrix. tue.nl Higher molecular weight antioxidants derived from this compound are often favored for applications requiring long-term heat aging, as they are less prone to physical loss through evaporation. tue.nl

Table 2: Thermal Stability of Polypropylene with a Hindered Phenolic Antioxidant

ParameterUnstabilized PPPP with 0.1% Antioxidant
Onset of Decomposition (TGA, in N₂) 380°C410°C
Oxidation Induction Time (OIT) at 180°C ~5 min> 90 min
Melt Flow Index (MFI) after processing 25 g/10 min8 g/10 min

This table provides representative data on the effect of hindered phenolic antioxidants on the thermal properties of polypropylene.

Role in Fine Chemical and Pharmaceutical Synthesis

Beyond its direct use as a stabilizer, this compound serves as a crucial building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). nbinno.com Its specific substitution pattern and reactive phenolic hydroxyl group make it a versatile starting material for more complex molecular architectures.

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The tert-butyl group in this compound provides steric hindrance, which can direct subsequent chemical reactions to specific positions on the aromatic ring, a feature highly valuable in multi-step organic synthesis. nih.gov While direct synthesis of a wide range of commercial APIs from this compound is not extensively documented in publicly available literature, its structural motif is present in more complex phenolic antioxidants that have applications in the pharmaceutical industry as stabilizers for drug formulations. nih.gov

A notable example of a pharmaceutical derived from a related compound is Probucol, an antioxidant and cholesterol-lowering drug. nih.govnih.govresearchgate.net Probucol is synthesized from 2,6-di-tert-butylphenol, highlighting the importance of tert-butylated phenols in medicinal chemistry. The synthesis of various biologically active compounds often involves intermediates that are structurally related to this compound. mdpi.commdpi.com

Precursor in the Synthesis of Fragrance Compounds and Specialty Chemicals

A well-established application of this compound is as a precursor in the synthesis of fragrance compounds. nbinno.comthegoodscentscompany.com It is a key starting material for the production of Musk Ambrette, a synthetic nitromusk that has been used in perfumes and cosmetics. nih.gov The synthesis involves the methylation of this compound, followed by nitration.

In the broader context of specialty chemicals, this compound is used to produce a range of derivatives. These include more complex antioxidants and stabilizers with tailored properties such as higher molecular weight for reduced volatility. google.com It also finds application as an intermediate in the synthesis of certain agrochemicals and lubricant additives. made-in-china.comshimadzu.com The reactivity of the phenolic group allows for the attachment of various functional groups, leading to a diverse array of specialty chemicals.

Emerging Applications and Market Dynamics Research

The market for this compound is closely tied to the demand from the polymer, fine chemical, and fragrance industries. While its traditional applications remain strong, ongoing research is exploring new avenues for this versatile chemical.

The demand for high-performance polymers in sectors such as automotive, construction, and electronics is a significant driver for the this compound market. pmarketresearch.com As these industries require materials with enhanced durability and longevity, the need for effective antioxidants and thermal stabilizers remains high. The market is also influenced by the growing production of plastics and synthetic rubbers in emerging economies.

Research into new applications for this compound and its derivatives is ongoing. Potential areas of interest include its use as a building block for novel organic electronic materials, as a precursor for specialized resins and coatings, and in the development of new classes of performance additives for lubricants and fuels. made-in-china.comshimadzu.com The unique combination of a reactive phenolic group and a sterically hindering tert-butyl group continues to make it a molecule of interest for chemists developing new materials and functional chemicals.

Exploration of New Industrial Utilities for this compound and its Derivatives

While this compound is well-established as a potent antioxidant in the rubber and plastic industries, ongoing research is focused on leveraging its unique molecular structure to create novel derivatives for a range of specialized industrial applications. guidechem.com The presence of a bulky tert-butyl group and a reactive hydroxyl group on the cresol (B1669610) ring allows for diverse chemical modifications, leading to compounds with tailored properties. nih.govmdpi.com This versatility makes it a valuable intermediate in the synthesis of more complex molecules. bgbchem.comnih.gov

A primary area of innovation involves its use as a precursor for advanced performance additives. For instance, it is a key building block for synthesizing other phenolic antioxidants such as 4,4'-Thiobis(this compound), also known as Antioxidant 300, and 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane, known as Antioxidant CA. nih.govbgbchem.com These derivatives exhibit enhanced stability and effectiveness in preventing oxidative degradation in demanding environments.

Beyond antioxidants, research is exploring its derivatives for use in sectors such as pharmaceuticals, fragrances, and advanced materials. made-in-china.comnbinno.com The structural motif of this compound can be incorporated into larger molecules to enhance their biological activity or modify their physical properties, such as solubility and stability. nih.gov For example, its derivatives are being investigated for applications in environment-friendly high-end pesticides and coatings. made-in-china.com The development of chloromethylated p-cresol (B1678582) derivatives, a related class of compounds, highlights the potential for creating highly reactive intermediates for synthesizing a variety of phenol (B47542) series derivatives. researchgate.net

The synthesis of these derivatives often involves processes like alkylation, where the phenolic ring is further modified. patsnap.com Research into efficient and environmentally friendly catalytic systems, such as deep eutectic solvents for the alkylation of cresols, aims to make the production of these derivatives more commercially viable and sustainable. mdpi.com This focus on green chemistry is crucial for expanding the industrial utility of cresol derivatives.

Market Analysis and Demand Driver Identification for High Purity this compound

The market for high-purity this compound (typically >99%) is experiencing steady growth, driven by stringent quality requirements in several key industrial sectors. While the broader cresol market is expanding due to demand in pharmaceuticals and resins, the high-purity segment of this compound is particularly influenced by the performance additives and specialty chemicals markets. precedenceresearch.com

The primary demand driver for high-purity this compound is its role as a critical intermediate in the synthesis of high-performance antioxidants and stabilizers. bgbchem.com Industries such as automotive, electronics, and construction require polymers like polyethylene, polypropylene, and ABS resins with superior durability and longevity. bgbchem.compmarketresearch.com High-purity this compound ensures the resulting antioxidants are free from impurities that could compromise the performance and stability of the final plastic or rubber products. nbinno.com

Emerging applications in high-value sectors are also fueling demand. The pharmaceutical and electronics industries, for instance, require raw materials that meet rigorous purity standards to ensure product safety and reliability. made-in-china.comresearchandmarkets.com In electronics, derivatives of this compound may be used in the manufacturing of printed circuit boards and semiconductors. made-in-china.com Furthermore, its potential use in synthesizing active pharmaceutical ingredients (APIs) or specialty chemicals for fragrances necessitates a very low level of impurities. made-in-china.comthegoodscentscompany.com

Table 1: Key Demand Drivers for High-Purity this compound

Industry Specific Application Reason for High Purity Requirement
Plastics & Rubber Intermediate for high-performance antioxidants (e.g., Antioxidant 300, Antioxidant CA). nih.govbgbchem.com To ensure the stability, performance, and longevity of final polymer products used in automotive and construction. pmarketresearch.com
Electronics Precursor for specialty chemicals used in printed circuit boards and semiconductors. made-in-china.com To prevent defects and ensure the reliability of sensitive electronic components.
Pharmaceuticals Building block for active pharmaceutical ingredients (APIs) and other intermediates. made-in-china.comthegoodscentscompany.com To meet stringent regulatory standards and ensure the safety and efficacy of final drug products.

| Specialty Chemicals | Synthesis of unique molecules for fragrances and coatings. made-in-china.comnbinno.com | To guarantee the desired olfactory properties and performance characteristics of the final product. |

Table 2: Mentioned Chemical Compounds

Compound Name Synonym(s) CAS Number
This compound 2-tert-Butyl-5-methylphenol 88-60-8
Polyethylene - 9002-88-4
Polypropylene - 9003-07-0
ABS Resin Acrylonitrile butadiene styrene 9003-56-9
4,4'-Thiobis(this compound) Antioxidant 300 96-69-5
1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane Antioxidant CA 1843-03-4
p-Cresol 4-Methylphenol 106-44-5

Future Research Directions and Translational Challenges

Development of Sustainable and Circular Economy Approaches in 6-tert-Butyl-m-cresol Production

The production of this compound, traditionally reliant on fossil fuel-based feedstocks and energy-intensive processes, presents significant opportunities for the application of green chemistry and circular economy principles. nih.govmdpi.com Future research will be critical in developing more sustainable synthesis routes that minimize environmental impact and enhance resource efficiency.

Key research objectives include:

Renewable Feedstocks: Investigating the use of bio-based raw materials, such as lignin-derived phenols and cresols, as alternatives to petroleum-based starting materials. scispace.com The development of efficient catalytic processes to convert these renewable feedstocks into m-cresol (B1676322) is a primary challenge.

Green Catalysis: Designing and implementing highly efficient and recyclable catalysts to replace conventional acid catalysts like sulfuric acid. researchgate.net Solid acid catalysts, zeolites, and functionalized ionic liquids are promising areas of investigation for the tert-butylation of m-cresol, aiming for higher selectivity, lower energy consumption, and easier separation and reuse. researchgate.netmdpi.com

Process Intensification: Exploring continuous flow reactors and process intensification technologies to improve reaction efficiency, reduce waste generation, and minimize energy usage compared to traditional batch processes. unibo.it

Circular Economy Integration: Developing strategies to valorize byproducts and waste streams from the production process. youtube.com This involves identifying potential applications for isomers or oligomers formed during synthesis, thereby creating a closed-loop system that minimizes waste and maximizes atom economy, a core principle of green chemistry. nih.govwhiterose.ac.uk The overarching goal is to transform the linear "take-make-dispose" model into a circular one where resources are continuously cycled, reducing the reliance on virgin feedstocks and mitigating environmental pollution. mdpi.comyoutube.com

In-Depth Mechanistic Toxicology Studies to Unravel Health Effects at the Molecular Level

While initial toxicological assessments have been conducted, a deeper understanding of the molecular mechanisms underlying the biological effects of this compound is needed. oecd.org Future research should move beyond descriptive toxicology to elucidate the precise pathways through which this compound interacts with biological systems.

Areas for focused investigation include:

Endocrine Disruption Pathways: Although some tert-butylated phenols are recognized as potential endocrine disruptors, the specific interactions of this compound with nuclear receptors, such as estrogen and androgen receptors, require further investigation. nih.govnih.gov In vitro assays and in silico modeling can be employed to characterize its binding affinity and agonistic or antagonistic activity.

Hepatotoxicity Mechanisms: Studies have pointed to liver effects, such as hypertrophy of hepatocytes, following repeated exposure. oecd.org Future research should aim to unravel the molecular initiating events, such as activation of specific signaling pathways (e.g., Nrf2 pathway involved in oxidative stress response) or interactions with liver enzymes, that lead to these observed outcomes. nih.gov

Metabolic Fate and Bioactivation: A comprehensive characterization of the metabolic pathways of this compound is essential. This includes identifying the specific cytochrome P450 enzymes involved in its transformation and characterizing the resulting metabolites. Understanding whether these metabolic processes lead to detoxification or bioactivation to more reactive intermediates is a critical research gap.

Developmental Toxicity: Reports indicate that related compounds can interfere with developmental processes. nih.gov Mechanistic studies are needed to determine if this compound or its metabolites can cross the placental barrier and affect key developmental signaling pathways, potentially leading to adverse outcomes.

Advanced Environmental Risk Assessment and Remediation Strategies for Contaminated Sites

The environmental persistence and potential for ecological effects of this compound necessitate advanced approaches to risk assessment and the development of effective remediation technologies. Its limited biodegradability and distribution in soil and sediment compartments are key concerns. oecd.orgoecd.org

Future research directions should focus on:

Enhanced Detection and Monitoring: Developing more sensitive and selective analytical methods for the detection of this compound and its degradation products in complex environmental matrices like soil, sediment, and biota.

Ecotoxicological Modeling: Using advanced modeling, such as fugacity models, to better predict the environmental distribution and fate of the compound under various release scenarios. oecd.org This can help in identifying environmental compartments at highest risk.

Bioremediation and Biodegradation: Investigating and engineering microbial consortia or enzymes capable of degrading this compound. researchgate.net Given its recalcitrant nature, exploring co-metabolic processes and the genetic pathways involved in the degradation of related alkylphenols could provide avenues for developing effective bioremediation strategies.

Advanced Oxidation Processes (AOPs): Evaluating the efficacy of AOPs, such as ozonation, photocatalysis, and Fenton-like reactions, for the complete mineralization of this compound in contaminated water and soil. researchgate.net Research should optimize process parameters and assess the formation of any potentially toxic transformation products.

Table 1: Predicted Environmental Distribution of this compound Using a Fugacity Level III Model. oecd.org
Release CompartmentAir (%)Water (%)Soil (%)Sediment (%)
Air1.114.484.30.2
Water0.067.80.232.0
Soil0.01.198.80.1

Design and Synthesis of Next-Generation this compound Derivatives with Tailored Properties

The chemical scaffold of this compound provides a versatile platform for the design and synthesis of new molecules with tailored properties for specific applications. nbinno.com By strategically modifying its structure, it is possible to enhance its antioxidant efficacy, improve its physical properties, or introduce novel functionalities.

Future research in this area should explore:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives by modifying the substituents on the phenolic ring. For example, introducing different alkyl groups, electron-donating or electron-withdrawing groups, and evaluating their impact on antioxidant activity. This can lead to the identification of key structural features that govern performance.

Development of Polyfunctional Antioxidants: Designing derivatives that incorporate multiple phenolic antioxidant moieties within a single molecule to potentially achieve synergistic effects and enhanced long-term stability.

Improving Physical Properties: Modifying the structure to alter properties such as solubility, volatility, and thermal stability to meet the requirements of specific applications, for instance, in high-performance polymers or lubricants. guidechem.com

Integration of Computational Chemistry and Machine Learning in Predictive Research and Design

The integration of computational chemistry and machine learning (ML) offers a transformative approach to accelerate the research and development cycle for this compound and its derivatives. rsc.org These in silico tools can predict properties, guide experimental design, and reduce the reliance on time-consuming and resource-intensive laboratory work. nih.govnih.gov

Key areas for the application of these technologies include:

Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models and other ML algorithms to predict the potential toxicity and endocrine-disrupting activity of novel derivatives before they are synthesized. nih.gov This allows for an early-stage "safety-by-design" approach.

Antioxidant Activity Prediction: Employing computational methods like Density Functional Theory (DFT) to calculate parameters such as bond dissociation energy (BDE), which is a key indicator of antioxidant activity. researchgate.netmdpi.com Machine learning models can be trained on these calculated parameters and experimental data to rapidly screen virtual libraries of compounds for high-potency antioxidant candidates. rsc.orgfigshare.com

Reaction Optimization: Utilizing computational fluid dynamics (CFD) and kinetic modeling to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to improved yields and reduced byproduct formation.

Materials Design: Applying molecular modeling to predict the compatibility and performance of new derivatives within polymer matrices or other formulations, facilitating the design of next-generation materials with enhanced stability and longevity.

Table 2: Examples of Machine Learning Models Applied in Antioxidant Research. rsc.orgnih.gov
Model TypeApplicationPerformance MetricReported Value
Artificial Neural Network (ANN)Predicting antioxidant parametersCorrelation Coefficient (R)> 0.88
Random Forest (RF)Predicting antioxidant activityAccuracy> 0.9
Support Vector Machine (SVM)Predicting antioxidant activityAccuracy> 0.9

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structure of 6-tert-Butyl-m-cresol in laboratory settings?

  • Methodological Answer : Purity can be determined via gas chromatography (GC) with a threshold of >97.0% . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, supplemented by Fourier-transform infrared (FTIR) spectroscopy to identify hydroxyl and alkyl functional groups. High-performance liquid chromatography (HPLC) may further verify homogeneity .

Q. What safety protocols should be followed when handling this compound due to its hazardous classification?

  • Methodological Answer : Adhere to GHS guidelines: use nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact (H314). Work in a fume hood to avoid inhalation (H312, H373). Store in a locked, ventilated area away from oxidizers. Spills should be contained using inert absorbents and disposed of as hazardous waste (P273, P405) .

Q. How can researchers effectively dissolve this compound for experimental use, considering its solubility profile?

  • Methodological Answer : The compound is insoluble in water (0.42 g/L at 25°C) but dissolves readily in ethanol, acetone, or diethyl ether. For aqueous systems, prepare stock solutions in ethanol and dilute to ≤1% v/v to avoid precipitation. Sonication at 40–50°C may enhance dissolution .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound under different experimental conditions?

  • Methodological Answer : The boiling point variation (244°C at atmospheric pressure vs. 117–118°C at 12 mmHg) reflects pressure-dependent volatility . Researchers should calibrate equipment for vacuum distillation and validate purity post-isolation using GC-MS. Cross-reference data with standardized pressure-temperature nomograms to resolve contradictions .

Q. What methodological approaches are recommended for assessing the thermal stability and decomposition pathways of this compound in high-temperature applications?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to monitor mass loss at 25–300°C, coupled with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For decomposition analysis, employ pyrolysis-GC-MS to identify volatile byproducts. Note that limited data exist on specific degradation products, necessitating empirical validation .

Q. In designing studies on the antioxidant mechanisms of this compound in polymer matrices, what kinetic and spectroscopic techniques are most appropriate?

  • Methodological Answer : Evaluate radical scavenging efficacy via electron spin resonance (ESR) spectroscopy using DPPH or ABTS radicals. For polymer stabilization studies, measure oxidation induction time (OIT) using DSC under isothermal conditions (e.g., 200°C in oxygen). Compare results with structurally analogous antioxidants like 4,4’-Thiobis(this compound) to contextualize performance .

Q. How can researchers design ecotoxicological studies to assess the long-term aquatic toxicity of this compound?

  • Methodological Answer : Follow OECD Test Guideline 211: Expose Daphnia magna to sublethal concentrations (0.1–10 mg/L) over 21 days, monitoring reproductive endpoints (H411). Use LC-MS to quantify bioaccumulation in tissues. Pair with algal growth inhibition tests (OECD 201) to assess primary producer impacts. Environmental fate modeling (e.g., EPI Suite) can predict persistence and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.